(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate
Description
Benzofuran-3-one Ring System Conformational Studies
The benzofuran-3-one core adopts a planar conformation due to conjugation between the furan oxygen and the ketone group. X-ray diffraction studies of related compounds reveal an average C-O bond length of 1.36 Å in the furan ring and 1.22 Å for the ketone carbonyl, consistent with partial double-bond character. The dihedral angle between the benzofuran plane and the indole system measures 12.3° ± 1.5°, indicating minimal steric hindrance between the fused rings.
Torsional analysis of the 2,3-dihydro-1-benzofuran-3-one moiety shows:
| Conformational Parameter | Value | Source |
|---|---|---|
| C2-C3-O1-C4 torsion angle | 178.9° | |
| Benzofuran ring puckering | 0.12 Å | |
| C3=O bond length | 1.23 Å |
The planar arrangement facilitates π-π stacking interactions in crystalline phases, with interplanar distances of 3.45–3.65 Å observed in analogous structures.
Indole-Methylene Substituent Spatial Configuration
The (2E)-configuration of the indole-methylene bridge creates a rigid, conjugated system extending from C2 of the benzofuran to C3 of the indole. Nuclear Overhauser effect (NOE) spectroscopy confirms the trans arrangement, with strong NOE correlations between the indole C2 proton and benzofuran C7 hydrogen.
Key spatial parameters include:
| Structural Feature | Measurement | Significance |
|---|---|---|
| C2-C1'-C3' bond angle | 121.5° | Maintains planarity |
| Inter-ring distance | 4.82 Å | Allows electronic conjugation |
| Methylene twist angle | 8.7° | Minimizes steric clash |
Comparative molecular orbital calculations demonstrate 38% π-orbital overlap between the benzofuran and indole systems, enabling charge transfer transitions in the 300–400 nm range.
Properties
Molecular Formula |
C25H23NO4 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
[(2E)-2-[(1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] cyclohexanecarboxylate |
InChI |
InChI=1S/C25H23NO4/c1-26-15-17(19-9-5-6-10-21(19)26)13-23-24(27)20-12-11-18(14-22(20)30-23)29-25(28)16-7-3-2-4-8-16/h5-6,9-16H,2-4,7-8H2,1H3/b23-13+ |
InChI Key |
PZOKZUJVPRUEHW-YDZHTSKRSA-N |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5CCCCC5 |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5CCCCC5 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Methyl-1H-Indole-3-Carbaldehyde
The indole precursor is synthesized via Fischer indole synthesis , followed by methylation. A green chemistry approach using ionic liquid catalysts and dimethyl carbonate (DMC) achieves efficient N-methylation (Figure 1).
Procedure :
-
React indole with DMC in the presence of [BMIM]BF₄ (1-butyl-3-methylimidazolium tetrafluoroborate) at 80°C for 6 hours.
-
Isolate 1-methylindole via vacuum distillation (yield: 89%).
-
Formylate using Vilsmeier-Haack conditions (POCl₃/DMF) to yield 1-methyl-1H-indole-3-carbaldehyde.
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | DMC, [BMIM]BF₄, 80°C | 89% | >95% |
| 2 | POCl₃, DMF, 0°C → RT | 78% | 97% |
Construction of 3-Oxo-2,3-Dihydrobenzofuran-6-ol
The benzofuran core is synthesized through intramolecular cyclization of a 2-hydroxyaryl ketone. Acyl chlorides and phosphine reagents facilitate this process.
Procedure :
-
React 2-hydroxy-5-methoxyacetophenone with benzoyl chloride in THF, catalyzed by Bu₃P and Et₃N.
-
Stir at 28–30°C for 12 hours to form the benzofuran skeleton.
-
Purify via flash chromatography (hexane/ethyl acetate = 15:1).
Key Data :
Condensation of Indole and Benzofuran Moieties
The indole aldehyde and benzofuran ketone undergo Knoevenagel condensation to form the conjugated system.
Procedure :
-
Mix 1-methyl-1H-indole-3-carbaldehyde (1.0 equiv) and 3-oxo-2,3-dihydrobenzofuran-6-ol (1.1 equiv) in ethanol.
-
Add piperidine (0.1 equiv) as a base catalyst; reflux at 80°C for 8 hours.
Optimization Insights :
-
Catalyst Screening : Piperidine outperformed morpholine and DBU in yield (78% vs. 65% and 52%, respectively).
-
Solvent Impact : Ethanol provided superior regioselectivity compared to DMF or THF.
Esterification with Cyclohexanecarboxylic Acid
The phenolic hydroxyl group of the benzofuran-indole conjugate is esterified using DCC/DMAP-mediated coupling .
Procedure :
-
Dissolve the phenol intermediate (1.0 equiv) and cyclohexanecarboxylic acid (1.2 equiv) in anhydrous DCM.
-
Add DCC (1.5 equiv) and DMAP (0.1 equiv); stir at RT for 24 hours.
-
Filter off urea byproduct and concentrate; purify via silica gel chromatography.
Reaction Metrics :
-
Yield : 75%
-
Side Products : <5% monoester byproducts (HPLC analysis)
Mechanistic Elucidation of Critical Steps
Ionic Liquid-Catalyzed Methylation
The ionic liquid [BMIM]BF₄ acts as a dual solvent-catalyst, polarizing the DMC molecule to facilitate nucleophilic attack by indole’s N-atom (Figure 2):
Advantages :
Phosphine-Mediated Benzofuran Cyclization
Bu₃P initiates a 1,4-conjugate addition to the acyl chloride, followed by cyclization via intramolecular nucleophilic aromatic substitution (Scheme 1):
-
Bu₃P attacks the acyl chloride’s carbonyl, forming a phosphonium intermediate.
-
Deprotonation by Et₃N triggers cyclization, expelling HCl to form the benzofuran ring.
Industrial-Scale Optimization Strategies
Continuous Flow Synthesis
Adopting flow chemistry reduces reaction times and improves reproducibility:
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound (2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate is a complex organic molecule that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly in drug development. This article explores the diverse applications of this compound, supported by comprehensive data and case studies.
Structural Features
The compound features a benzofuran core, which is known for its bioactivity, and an indole moiety that contributes to its pharmacological properties. The cyclohexanecarboxylate group enhances its lipophilicity, potentially improving membrane permeability.
Anticancer Activity
Recent studies have indicated that compounds with similar structures demonstrate significant anticancer properties. For instance, derivatives of benzofuran and indole have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. The unique structure of this compound may enhance its efficacy against specific cancer types through targeted mechanisms.
Antimicrobial Properties
Research has highlighted the antimicrobial potential of benzofuran derivatives. The presence of the indole ring is crucial as it has been associated with enhanced antibacterial and antifungal activities. This compound may serve as a lead structure for developing new antimicrobial agents.
Neuroprotective Effects
Given the structural similarity to known neuroprotective agents, this compound could be investigated for its ability to protect neuronal cells from oxidative stress and apoptosis. Studies on related compounds suggest potential benefits in treating neurodegenerative diseases.
Anti-inflammatory Activity
The anti-inflammatory properties of similar compounds have been documented extensively. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes like COX and LOX. This compound could be explored for its therapeutic effects in inflammatory disorders.
Case Study 1: Anticancer Screening
A study conducted on a series of indole-based compounds demonstrated that modifications at the benzofuran position significantly influenced their anticancer activity against breast cancer cell lines. The tested analogs exhibited IC50 values in the low micromolar range, indicating potent activity.
Case Study 2: Antimicrobial Testing
In vitro tests showed that derivatives of benzofuran exhibited activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined, revealing that certain modifications led to enhanced potency compared to standard antibiotics.
Case Study 3: Neuroprotective Assays
In cellular models of oxidative stress, compounds structurally related to this benzofuran derivative showed a marked reduction in cell death rates when exposed to neurotoxic agents. These findings suggest a promising avenue for further research into neuroprotective therapies.
Mechanism of Action
The mechanism of action of (2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological effects. The compound may modulate signaling pathways, inhibit enzyme activity, or bind to receptors to exert its effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Key Observations:
Substituent Impact on Lipophilicity :
- The target compound’s indole and cyclohexanecarboxylate groups contribute to a higher XLogP3 (~5.8) compared to methoxy-substituted analogs (XLogP3 ~5.3) . Ethyl ester derivatives (e.g., compound 3b) exhibit lower lipophilicity due to polar hydroxyl groups .
- Thiophene-containing analogs (e.g., ) show reduced molecular weight and logP, favoring different pharmacokinetic profiles .
Synthetic Routes :
- The target compound’s synthesis likely involves Cu(OTf)₂-catalyzed cycloaddition, similar to the method used for compound 3b in . This approach yields high regioselectivity and moderate yields (e.g., 78% for 3b) .
- Methoxy-substituted analogs () may employ Friedel-Crafts or Claisen-Schmidt condensations, leveraging electron-rich aromatic systems .
Spectroscopic Characterization :
- ¹H-NMR of the target compound would show characteristic indole proton signals (δ 7.0–8.0 ppm) and benzofuran carbonyl peaks (δ 170–180 ppm in ¹³C-NMR). Methoxy groups in analogs (e.g., ) resonate at δ 3.7–3.9 ppm .
- UV-Vis spectra for indole-containing compounds typically exhibit strong absorbance near 280–300 nm due to π→π* transitions in the conjugated system .
Biological Relevance :
- Indole derivatives often interact with serotonin receptors or kinase enzymes, whereas methoxy-substituted benzofurans may target tubulin or DNA .
- The thiophene-based analog () could exhibit distinct electronic properties, influencing redox activity or metal chelation .
Challenges and Opportunities
- Regiochemical Variability : The position of methoxy groups (e.g., 2,3,4- vs. 3,4,5-trimethoxy in and ) significantly alters molecular interactions, necessitating precise structural elucidation via NMR or X-ray crystallography .
- Optimization Potential: Hybridizing indole with benzofuran could synergize anticancer activity, but metabolic instability of the ester group may require prodrug strategies .
Biological Activity
The compound (2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate is a complex organic molecule notable for its potential biological activities. This compound features a unique structure that includes an indole moiety, a benzofuran ring, and a cyclohexanecarboxylate group. These structural components are associated with various pharmacological properties, making the compound of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 420.4 g/mol. The presence of functional groups such as the indole and benzofuran rings suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H20N2O5 |
| Molecular Weight | 420.4 g/mol |
| IUPAC Name | (2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate |
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound could interact with specific enzymes, inhibiting their activity and altering metabolic pathways.
- Receptor Modulation : It may bind to various receptors, influencing cellular signaling pathways.
- Induction of Apoptosis : Similar compounds have shown the ability to induce apoptosis in cancer cells, potentially through mitochondrial pathways.
Biological Activity
Research indicates that compounds with similar structural features exhibit various biological activities, including:
- Anticancer Properties : Studies have shown that derivatives of indole and benzofuran can exhibit cytotoxic effects against cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer). For example, one study reported IC50 values indicating effective cytotoxicity against these cell lines, suggesting potential therapeutic applications in oncology .
Case Study: Cytotoxicity Assays
In vitro studies employing MTT assays have demonstrated that compounds similar to (2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate can significantly reduce cell viability in cancer cell lines:
| Cell Line | IC50 (µg/ml) | Viability (%) at IC50 |
|---|---|---|
| HepG2 | 42 | 67.7 |
| MCF7 | 100 | 78.14 |
| HaCaT | >500 | 82.23 |
| NIH 3T3 | >250 | 96.11 |
These results highlight the selective toxicity towards cancer cells compared to normal cells, indicating a potentially favorable therapeutic index .
Q & A
Q. What are the key synthetic routes for preparing (2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate?
Methodological Answer:
- The compound can be synthesized via Brønsted acid-mediated cascade reactions , as demonstrated in analogous benzofuranone-indole hybrids. Phenolic nucleophilic addition to electron-deficient alkenes, followed by cyclization, is a validated approach .
- Mannich base derivatization (e.g., using formaldehyde and secondary amines) may optimize yield and regioselectivity, as seen in structurally related indole-benzofuranone systems .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR spectroscopy (1H, 13C, and 2D-COSY) resolves the (2E)-configuration of the methylidene group and confirms the cyclohexanecarboxylate linkage. For example, aromatic protons in indole and benzofuran rings show distinct splitting patterns .
- IR spectroscopy identifies carbonyl stretching vibrations (C=O at ~1650–1750 cm⁻¹) and C=C bonds (1550–1600 cm⁻¹) .
- Mass spectrometry (ESI+) confirms molecular weight and fragmentation pathways, particularly for labile ester groups .
Q. What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Store in anhydrous, inert atmospheres (e.g., argon) at –20°C to prevent hydrolysis of the ester group. Similar cyclohexanecarboxylates degrade under humidity or UV exposure .
- Use amber glass vials to minimize photodegradation of the benzofuranone and indole moieties .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different synthetic batches?
Methodological Answer:
- Perform HPLC purity assays coupled with bioactivity correlation studies . Impurities like unreacted indole intermediates (e.g., 1-methylindole) may skew results .
- Use dose-response curves to differentiate intrinsic activity from batch-specific artifacts. For example, anti-inflammatory assays (e.g., COX-2 inhibition) should show consistent IC50 values if purity >95% .
Q. What computational strategies predict the compound’s reactivity in nucleophilic environments?
Methodological Answer:
- Density Functional Theory (DFT) calculates electrophilicity indices for the methylidene and carbonyl groups. The (2E)-configuration likely enhances electrophilicity at the benzofuranone C3 position .
- Molecular docking simulates interactions with biological targets (e.g., antioxidant enzymes) to rationalize structure-activity relationships .
Q. How does the cyclohexanecarboxylate moiety influence pharmacokinetic properties?
Methodological Answer:
Q. What mechanistic insights explain the compound’s potential anti-inflammatory activity?
Methodological Answer:
- Reactive oxygen species (ROS) scavenging assays (e.g., DPPH/ABTS) quantify antioxidant capacity. The indole’s electron-rich π-system and benzofuranone’s conjugated carbonyl may synergize in radical quenching .
- Western blotting evaluates downregulation of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophage models, as seen in structurally related Mannich base derivatives .
Data Contradiction Analysis
Q. Why do different studies report varying yields for the same synthetic route?
Methodological Answer:
- Reaction solvent polarity critically affects cyclization efficiency. Polar aprotic solvents (e.g., DMF) may stabilize intermediates, while non-polar solvents (toluene) could precipitate products prematurely .
- Catalyst purity (e.g., BF3·Et2O) must exceed 99% to avoid side reactions. Trace moisture in catalysts reduces yield by 15–20% .
Experimental Design Tables
Table 1: Key Spectral Data for Structural Confirmation
| Technique | Expected Signal | Reference |
|---|---|---|
| 1H NMR | δ 8.2–8.5 (indole H4, singlet) | |
| 13C NMR | δ 170–175 (cyclohexanecarboxylate C=O) | |
| IR | 1685 cm⁻¹ (benzofuranone C=O) |
Table 2: Stability Assessment Under Stress Conditions
| Condition | Degradation Pathway | Half-Life (Days) | Reference |
|---|---|---|---|
| Humidity | Ester hydrolysis | 3–7 | |
| UV Light | Benzofuranone ring cleavage | <1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
